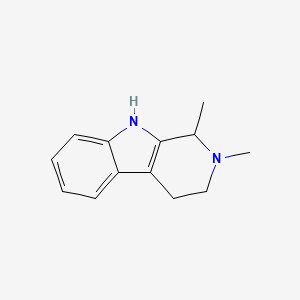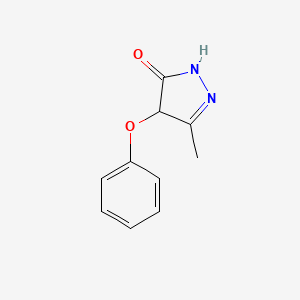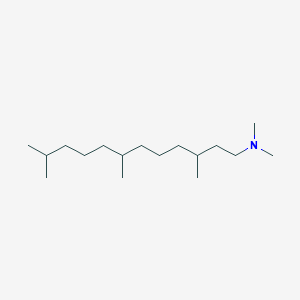![molecular formula C8H16N4O3 B14155769 Ornithine, N5-[(acetylamino)iminomethyl]- CAS No. 1357253-35-0](/img/structure/B14155769.png)
Ornithine, N5-[(acetylamino)iminomethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ornithine, N5-[(acetylamino)iminomethyl]- is a derivative of the amino acid ornithine. This compound is known for its role in various biochemical processes, particularly in the biosynthesis of siderophores, which are molecules that bind and transport iron in microorganisms . The compound’s structure includes an acetylamino group attached to the N5 position of ornithine, making it a unique molecule with specific biochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ornithine, N5-[(acetylamino)iminomethyl]- typically involves the acetylation of ornithine. One common method is the reaction of ornithine with acetic anhydride under controlled conditions to introduce the acetyl group at the N5 position . The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like chromatography and spectroscopy are often employed to verify the compound’s structure and composition .
Análisis De Reacciones Químicas
Types of Reactions
Ornithine, N5-[(acetylamino)iminomethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetylamino group, potentially leading to the formation of amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .
Aplicaciones Científicas De Investigación
Ornithine, N5-[(acetylamino)iminomethyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism by which Ornithine, N5-[(acetylamino)iminomethyl]- exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can act as a substrate for enzymes like ornithine N5-monooxygenase, which catalyzes the hydroxylation of ornithine . This interaction is crucial in the biosynthesis of siderophores, which are essential for iron transport in microorganisms . The compound’s molecular targets include various enzymes and proteins involved in these pathways, and its effects are mediated through these biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
L-ornithine: A non-protein amino acid involved in the urea cycle and the synthesis of polyamines.
N5-hydroxy-L-ornithine: A hydroxylated derivative of ornithine involved in siderophore biosynthesis.
N-acetylornithine: An acetylated derivative of ornithine with roles in various metabolic pathways.
Uniqueness
Ornithine, N5-[(acetylamino)iminomethyl]- is unique due to its specific acetylamino group at the N5 position, which imparts distinct biochemical properties. This modification allows it to participate in unique reactions and interactions that are not possible with other similar compounds . Its role in siderophore biosynthesis and potential therapeutic applications further highlight its uniqueness and importance in scientific research .
Propiedades
Número CAS |
1357253-35-0 |
|---|---|
Fórmula molecular |
C8H16N4O3 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
5-[[acetamido(amino)methylidene]amino]-2-aminopentanoic acid |
InChI |
InChI=1S/C8H16N4O3/c1-5(13)12-8(10)11-4-2-3-6(9)7(14)15/h6H,2-4,9H2,1H3,(H,14,15)(H3,10,11,12,13) |
Clave InChI |
IHBIRUKKKZVHQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=NCCCC(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


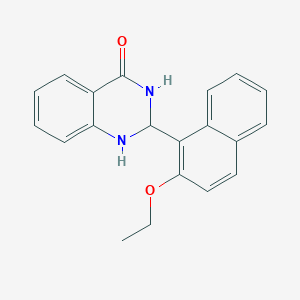
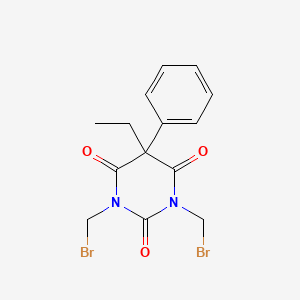
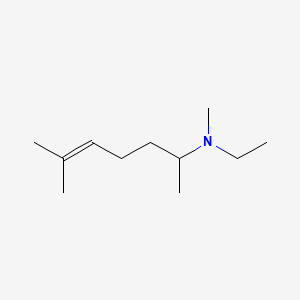
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)
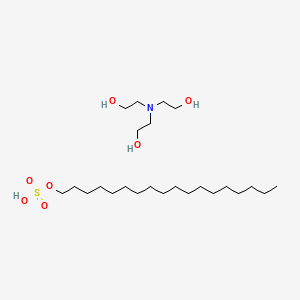
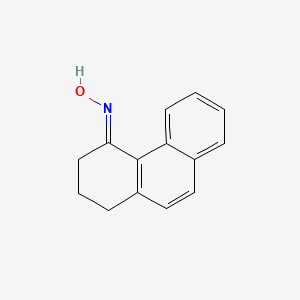
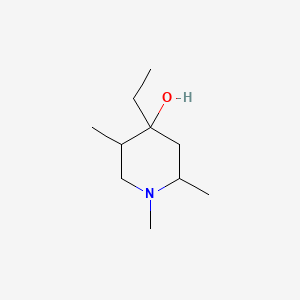
![2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-](/img/structure/B14155718.png)
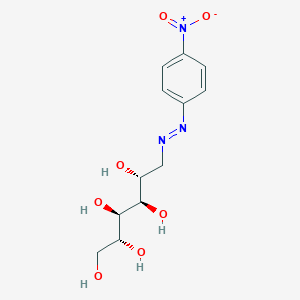
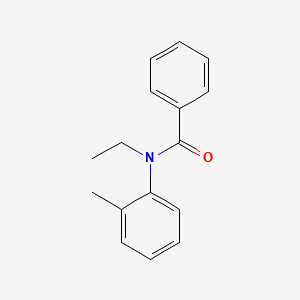
![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
